![molecular formula C8H9NO B069073 3-[(Z)-2-Methoxyethenyl]pyridine CAS No. 162706-25-4](/img/structure/B69073.png)
3-[(Z)-2-Methoxyethenyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Z)-2-Methoxyethenyl]pyridine, also known as MEP, is a chemical compound that belongs to the class of pyridine derivatives. It is commonly used in scientific research to study its biochemical and physiological effects on various organisms. MEP is synthesized through a specific method, which will be discussed in The mechanism of action of MEP is not yet fully understood, but it has been shown to have potential therapeutic applications in treating various diseases. This paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MEP.
作用机制
The mechanism of action of 3-[(Z)-2-Methoxyethenyl]pyridine is not yet fully understood. However, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response. This inhibition leads to a decrease in the production of pro-inflammatory cytokines, which may contribute to the anti-inflammatory properties of 3-[(Z)-2-Methoxyethenyl]pyridine. Additionally, 3-[(Z)-2-Methoxyethenyl]pyridine has been shown to induce apoptosis in cancer cells, suggesting that it may have potential anti-tumor effects.
Biochemical and Physiological Effects:
3-[(Z)-2-Methoxyethenyl]pyridine has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. Additionally, 3-[(Z)-2-Methoxyethenyl]pyridine has been shown to reduce the expression of COX-2, an enzyme involved in inflammation. In cancer cells, 3-[(Z)-2-Methoxyethenyl]pyridine has been found to induce apoptosis and inhibit cell proliferation. 3-[(Z)-2-Methoxyethenyl]pyridine has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
实验室实验的优点和局限性
3-[(Z)-2-Methoxyethenyl]pyridine has several advantages for lab experiments. It is a well-established compound with a reliable synthesis method, making it easily accessible for research purposes. Additionally, it has been extensively studied for its potential therapeutic applications, providing a wealth of information for researchers. However, one limitation of 3-[(Z)-2-Methoxyethenyl]pyridine is its potential toxicity. While it has been shown to have therapeutic effects, it may also have harmful effects on certain cells and tissues.
未来方向
There are several future directions for research on 3-[(Z)-2-Methoxyethenyl]pyridine. One potential area of study is its potential use in treating neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-[(Z)-2-Methoxyethenyl]pyridine and its potential therapeutic applications. Finally, more studies are needed to determine the safety and toxicity of 3-[(Z)-2-Methoxyethenyl]pyridine, particularly in humans.
In conclusion, 3-[(Z)-2-Methoxyethenyl]pyridine is a chemical compound that has potential therapeutic applications in treating various diseases. Its synthesis method is well-established, and it has been extensively studied for its biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research on 3-[(Z)-2-Methoxyethenyl]pyridine.
合成方法
3-[(Z)-2-Methoxyethenyl]pyridine is synthesized through a specific method that involves the reaction of 2-methoxyacrolein with pyridine in the presence of a catalyst. The resulting product is then purified through distillation to obtain pure 3-[(Z)-2-Methoxyethenyl]pyridine. This synthesis method has been well-established and is commonly used in scientific research.
科学研究应用
3-[(Z)-2-Methoxyethenyl]pyridine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, 3-[(Z)-2-Methoxyethenyl]pyridine has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
162706-25-4 |
|---|---|
产品名称 |
3-[(Z)-2-Methoxyethenyl]pyridine |
分子式 |
C8H9NO |
分子量 |
135.16 g/mol |
IUPAC 名称 |
3-[(Z)-2-methoxyethenyl]pyridine |
InChI |
InChI=1S/C8H9NO/c1-10-6-4-8-3-2-5-9-7-8/h2-7H,1H3/b6-4- |
InChI 键 |
YVPNYPQBNGOMCO-XQRVVYSFSA-N |
手性 SMILES |
CO/C=C\C1=CN=CC=C1 |
SMILES |
COC=CC1=CN=CC=C1 |
规范 SMILES |
COC=CC1=CN=CC=C1 |
同义词 |
Pyridine, 3-(2-methoxyethenyl)-, (Z)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





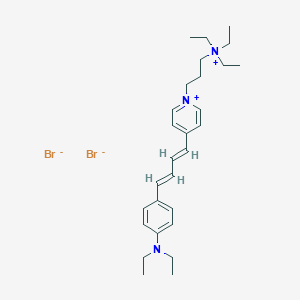

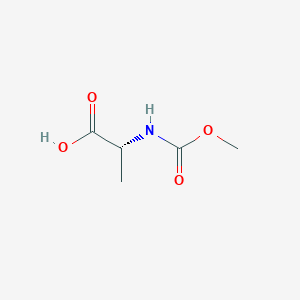
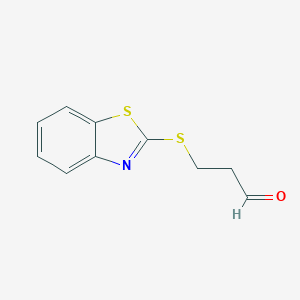




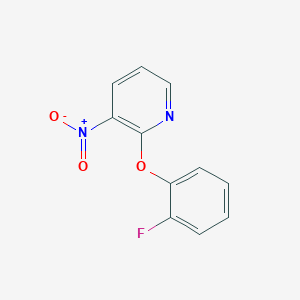
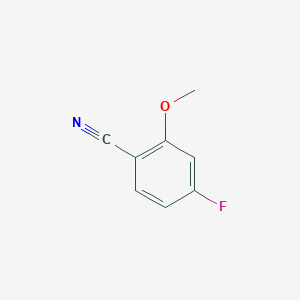
![3-Acetylimidazo[5,1-b]thiazole](/img/structure/B69024.png)
